ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate
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Overview
Description
Ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate is an organic compound with the molecular formula C13H15NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them important in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH). The reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing various biological processes. For example, it can interact with enzymes and receptors involved in inflammation and cancer, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen derived from indole.
Uniqueness
Ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate is unique due to its specific structural features, such as the ester group and the hydroxyl group on the indole ring. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
Antimicrobial Activity
Indole derivatives have shown promising antimicrobial properties. A study on tris(1H-indol-3-yl)methylium derivatives demonstrated significant antibacterial activity against various bacterial strains, including drug-resistant ones . The most active compound exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
Indole-derived compounds have demonstrated anticancer properties. For instance, methyl 1H-indole-3-carboxylate, structurally similar to our compound of interest, exhibited cytotoxic attributes against several human cancer cell lines . This suggests that ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate may also possess anticancer potential, warranting further investigation.
Antioxidant Properties
Some indole derivatives have shown antioxidant capabilities. A study on 2-(1H-indol-3-yl)ethyl 2-hydroxypropanoate, isolated from a marine yeast strain, demonstrated mild radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) . This suggests that our compound might also possess antioxidant properties, though specific studies would be needed to confirm this.
Receptor Binding and Neurological Effects
Indole derivatives have shown affinity for various receptors, particularly those in the central nervous system. For example, a compound isolated from a marine sponge exhibited high affinity for 5-HT2A and 5-HT2C receptors . This indicates potential neurological effects for this compound, which could be explored in future studies.
Enzyme Inhibition
Many indole derivatives have demonstrated enzyme inhibitory properties. For instance, Hainanerectamine B, isolated from a marine sponge, showed the ability to inhibit Aurora A, a serine/threonine kinase involved in cell division regulation . This suggests that our compound might also possess enzyme inhibitory capabilities, potentially affecting various biological processes.
Case Study: Marine Indole Alkaloids
Marine Indole Alkaloids (MIAs) have shown a wide range of biological activities, including anti-inflammatory, anticancer, and anti-HIV properties . While this compound is not specifically a marine-derived compound, this case study highlights the diverse potential of indole derivatives.
Research Findings
Table 1: Potential Biological Activities of this compound Based on Similar Indole Derivatives
Biological Activity | Evidence from Similar Compounds | Potential Mechanism |
---|---|---|
Antimicrobial | MIC of 0.5 μg/mL against Gram-positive bacteria | Cell wall disruption or metabolic interference |
Anticancer | Cytotoxicity against human cancer cell lines | Possible apoptosis induction or cell cycle arrest |
Antioxidant | DPPH radical scavenging activity | Free radical neutralization |
Neurological | Affinity for 5-HT2A and 5-HT2C receptors | Neurotransmitter modulation |
Enzyme Inhibition | Inhibition of Aurora A kinase | Interference with cellular signaling pathways |
While these potential activities are promising, it's crucial to note that specific studies on this compound are necessary to confirm its exact biological profile. The compound's unique structure, combining an indole core with a hydroxy group and an ethyl ester, may confer distinct properties that differ from other indole derivatives.
Properties
CAS No. |
142403-34-7 |
---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 3-(5-hydroxyindol-1-yl)propanoate |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)6-8-14-7-5-10-9-11(15)3-4-12(10)14/h3-5,7,9,15H,2,6,8H2,1H3 |
InChI Key |
QUQGICLYJBAKTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C=CC2=C1C=CC(=C2)O |
Origin of Product |
United States |
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